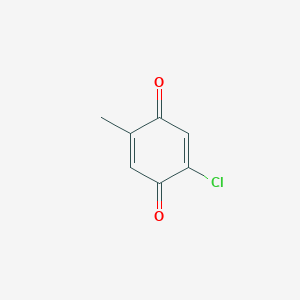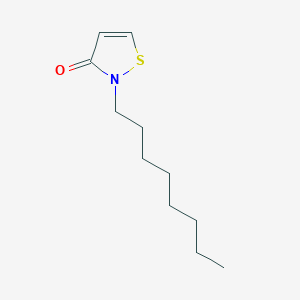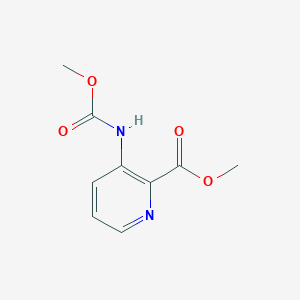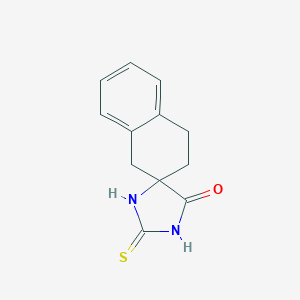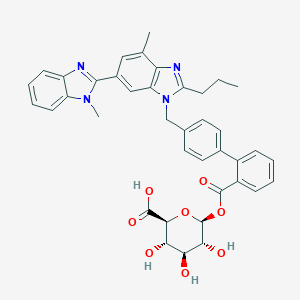
Telmisartan glucuronide
Descripción general
Descripción
El telmisartán glucurónido es un metabolito farmacológicamente inactivo del telmisartán, un antagonista del receptor de angiotensina II utilizado principalmente en el tratamiento de la hipertensión. El telmisartán se metaboliza mínimamente en el hígado, y su principal metabolito, el telmisartán glucurónido, se forma a través de la conjugación con ácido glucurónico .
Aplicaciones Científicas De Investigación
El telmisartán glucurónido tiene varias aplicaciones en la investigación científica:
Estudios Farmacocinéticos: Se utiliza para estudiar el metabolismo y la excreción del telmisartán en humanos y animales.
Estudios de Interacción Medicamentosa: Los investigadores utilizan el telmisartán glucurónido para investigar posibles interacciones fármaco-fármaco que involucran enzimas UGT.
Toxicología: Ayuda a comprender el perfil de seguridad del telmisartán al estudiar sus metabolitos inactivos.
Mecanismo De Acción
El telmisartán glucurónido en sí mismo es farmacológicamente inactivo. Su formación y excreción son cruciales para la farmacocinética general del telmisartán. El compuesto padre, telmisartán, ejerce sus efectos bloqueando selectivamente el receptor de angiotensina II tipo 1, lo que lleva a vasodilatación y reducción de la presión arterial .
Compuestos Similares:
Losartán Glucurónido: Otro metabolito glucurónido de un antagonista del receptor de angiotensina II, el losartán.
Valsartán Glucurónido: Un metabolito glucurónido del valsartán, otro bloqueador del receptor de angiotensina II.
Singularidad: El telmisartán glucurónido es único debido a su alta afinidad de unión a las proteínas plasmáticas y su metabolismo mínimo, lo que contribuye a la larga vida media del telmisartán . A diferencia de otros bloqueadores del receptor de angiotensina II, el telmisartán también exhibe actividad agonista parcial hacia el receptor gamma activado por proliferadores de peroxisomas, lo que proporciona beneficios metabólicos adicionales .
Safety and Hazards
Direcciones Futuras
Recent studies suggest that Telmisartan may have beneficial effects on insulin resistance and lipid profiles . It also presents pleiotropic activities and notably displays noticeable anti-inflammatory and antitumor effects . These findings suggest potential future directions for the use of Telmisartan in the treatment of diabetes and cancer .
Análisis Bioquímico
Biochemical Properties
Telmisartan glucuronide interacts with various enzymes and proteins in the body. It is a substrate of P-glycoprotein, a protein that pumps foreign substances out of cells . This interaction plays a crucial role in the absorption and distribution of this compound in the body .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a substrate of P-glycoprotein, this compound can affect the function of this protein, influencing the transport of various substances across the cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, a study using positron emission tomography (PET) showed that the systemic bioavailability and hepatic distribution of radioactivity from Telmisartan increased non-linearly with dose .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In a study involving rats, the systemic bioavailability and hepatic distribution of Telmisartan increased non-linearly with dose
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as P-glycoprotein and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters like P-glycoprotein, which can affect its localization or accumulation . The distribution of this compound is also influenced by its absorption in the gastrointestinal tract and its hepatic distribution .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El telmisartán glucurónido se sintetiza a través de la glucuronidación del telmisartán. Este proceso involucra la enzima uridina difosfato-glucuronosiltransferasa (UGT), que cataliza la transferencia de ácido glucurónico desde la uridina difosfato-glucurónico al telmisartán .
Métodos de Producción Industrial: La producción industrial de telmisartán glucurónido típicamente involucra el uso de enzimas UGT recombinantes en un ambiente controlado de biorreactor. Las condiciones de reacción, incluyendo el pH, la temperatura y la concentración del sustrato, se optimizan para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: El telmisartán glucurónido principalmente experimenta reacciones de hidrólisis y conjugación. Es relativamente estable y no experimenta reacciones significativas de oxidación, reducción o sustitución en condiciones fisiológicas .
Reactivos y Condiciones Comunes:
Hidrólisis: La hidrólisis ácida o enzimática puede descomponer el telmisartán glucurónido de nuevo en telmisartán y ácido glucurónico.
Productos Principales: El producto principal de la reacción de glucuronidación es el propio telmisartán glucurónido. La hidrólisis del telmisartán glucurónido produce telmisartán y ácido glucurónico .
Comparación Con Compuestos Similares
Losartan Glucuronide: Another glucuronide metabolite of an angiotensin II receptor antagonist, losartan.
Valsartan Glucuronide: A glucuronide metabolite of valsartan, another angiotensin II receptor blocker.
Uniqueness: Telmisartan glucuronide is unique due to its high binding affinity for plasma proteins and its minimal metabolism, which contributes to the long half-life of telmisartan . Unlike some other angiotensin II receptor blockers, telmisartan also exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma, providing additional metabolic benefits .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBUBSULFIXAR-QQPFWGBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043598 | |
| Record name | Telmisartan glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250780-40-6 | |
| Record name | Telmisartan glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250780406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telmisartan glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELMISARTAN GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103F5D8G3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



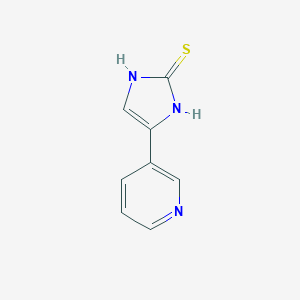
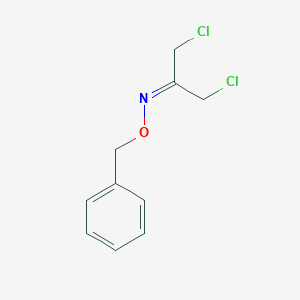
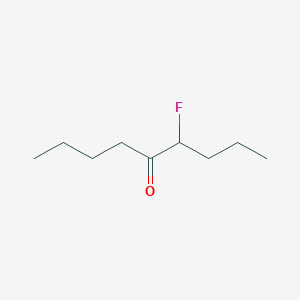
![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)
